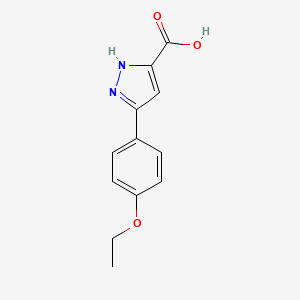

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Beschreibung

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCOHUMOXQWQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390262 | |

| Record name | 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-56-7 | |

| Record name | 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include the use of hydrazine hydrate in an acetic acid medium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole, including 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, exhibit significant anti-inflammatory and analgesic effects. These properties make them promising candidates for developing new pain relief medications. Studies have shown that modifications to the pyrazole structure can enhance efficacy against inflammation-related conditions .

Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives in cancer treatment. For instance, compounds derived from this compound have been evaluated for their ability to inhibit tumor cell proliferation. A notable study reported that specific structural modifications led to increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing novel anticancer agents .

Case Study: Inhibitory Effects on Enzymes

A series of studies highlighted the inhibitory activity of pyrazole derivatives on key enzymes involved in cancer metabolism. For example, certain derivatives showed inhibition rates ranging from 30% to 72% against specific targets at concentrations as low as 10 µM. This indicates a potential therapeutic application in targeting metabolic pathways crucial for tumor growth .

Agricultural Chemistry

Herbicides and Fungicides Development

In agricultural chemistry, this compound is being explored as a component in the formulation of herbicides and fungicides. Its efficacy in enhancing crop protection has been documented, with studies demonstrating improved yield and resistance to common agricultural pests and diseases .

Data Table: Efficacy of Pyrazole Derivatives in Agriculture

Material Science

Synthesis of Advanced Materials

The compound is also utilized in material science for synthesizing advanced materials such as polymers and coatings. These materials are noted for their enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Studies

Enzyme Inhibition Research

In biochemical research, this compound has been applied in studies related to enzyme inhibition. It provides insights into metabolic pathways and potential therapeutic targets, particularly in the context of drug design aimed at modulating enzyme activity .

Wirkmechanismus

The mechanism of action of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

- 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

- 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Biologische Aktivität

3-(4-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core, characterized by a five-membered ring containing two nitrogen atoms. The structure includes an ethoxy group attached to a phenyl ring at the 3-position and a carboxylic acid functional group at the 5-position. Its molecular formula is CHNO.

Biological Activities

Research indicates that derivatives of pyrazole, including this compound, exhibit a range of biological activities. These include:

- Anticancer Activity : Studies have shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells . The anticancer mechanisms often involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties, potentially through inhibiting pro-inflammatory cytokines and pathways .

- Antimicrobial Properties : The compound may also demonstrate antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

While specific mechanisms for this compound are not fully elucidated, related compounds have shown various modes of action:

- Inhibition of Cell Proliferation : Pyrazole derivatives often inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Apoptosis Induction : Many pyrazole compounds activate apoptotic pathways by modulating Bcl-2 family proteins, promoting cell death in cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies indicate that modifications to the ethoxy group or the phenyl ring can significantly affect biological activity.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | Bromine substitution on phenyl ring | Enhanced bioactivity due to halogen presence |

| 1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | Ethyl instead of ethoxy group | Different solubility and reactivity |

| 4-Methyl-1H-pyrazole-3-carboxylic acid | Methyl substitution at the 4-position | Variation in biological activity |

The ethoxy substitution in this compound may enhance solubility and influence its interactions with biological targets compared to other derivatives.

Anticancer Activity Study

In a study investigating the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The study employed both in vitro assays and molecular docking simulations to elucidate binding interactions with key cellular targets.

Anti-inflammatory Mechanism Study

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced TNF-alpha levels in stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : A common approach involves cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted phenylhydrazines to form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH) . Optimization may include adjusting reaction temperature (e.g., 80–100°C), solvent choice (e.g., ethanol vs. DMF), and catalyst use. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates or by-products .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., ethoxyphenyl protons at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for OCH₂) .

- X-ray Crystallography : Resolves 3D molecular geometry. SHELX programs (e.g., SHELXL) are widely used for structure refinement, especially for hydrogen-bonding networks and torsion angle analysis .

Q. How can impurities or by-products arising during synthesis be systematically addressed?

- Methodology : Monitor reaction progress via TLC or HPLC. Common impurities include unreacted starting materials or ester intermediates. Purification steps like flash chromatography (silica gel, ethyl acetate/hexane gradients) or acid-base extraction (to isolate the carboxylic acid) are effective. For persistent issues, modifying protecting groups (e.g., using tert-butyl esters) or optimizing stoichiometry may help .

Advanced Research Questions

Q. What computational methods can predict the reactivity or pharmacophore features of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses potential interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and pose stability .

Q. How can contradictions in biological activity data across different assays be resolved?

- Methodology : Evaluate assay-specific variables:

- Solubility : Use DMSO/water mixtures with controlled pH to enhance compound dissolution.

- Metabolic Stability : Perform hepatic microsome assays to assess degradation rates.

- Cell Permeability : Employ Caco-2 monolayer models or PAMPA assays. Cross-validate results using orthogonal techniques (e.g., fluorescence-based vs. radiometric assays) .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in the crystal lattice, and how do these interactions influence physicochemical properties?

- Methodology : X-ray crystallography combined with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O/N hydrogen bonds). Thermal analysis (DSC/TGA) correlates packing efficiency with melting points or stability. Solubility studies (e.g., shake-flask method) can link lattice energy to dissolution behavior .

Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.